4-Boc-3-cyclopropyl-morpholine
Overview
Description
4-Boc-3-cyclopropyl-morpholine is a highly versatile molecule with various applications in both scientific research and industrial processes. The IUPAC name for this compound is tert-butyl 3-cyclopropylmorpholine-4-carboxylate .
Molecular Structure Analysis
The molecular formula of this compound is C12H21NO3 . Its molecular weight is 227.3 . The InChI code for this compound is 1S/C12H21NO3/c1-12(2,3)16-11(14)13-6-7-15-8-10(13)9-4-5-9/h9-10H,4-8H2,1-3H3 .Physical and Chemical Properties Analysis
This compound is a white solid . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Biological Activity
A molecule with significant inhibitory activity against various cancer cell lines was synthesized using a compound related to the 4-Boc-3-cyclopropyl-morpholine framework. This synthesis involved the condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine, leading to a compound that exhibited antiproliferative properties in biological assays (Lu et al., 2021).
Peptide Mimetics and Drug Design
The structural motif of this compound has been explored in the design of conformationally restricted peptide isosteres. Specifically, 1,2,3-trisubstituted cyclopropanes, which share structural similarities with this compound, have been utilized in the development of novel renin inhibitors. These compounds are designed to enforce specific orientations and conformations of peptide backbones and side chains, demonstrating their utility in creating more selective and potent therapeutic agents (Martín et al., 1992).
Heterocyclic Chemistry and Functionalization
Research into new nitrogen heterocyclic derivatives led to the synthesis of new 1,4-oxazine rings using N-Boc morpholine-3,5-dione, a related compound to this compound. These efforts have opened pathways to create diverse heterocyclic systems that can be further functionalized for various applications in medicinal chemistry and drug development (Claveau et al., 2007).
Properties
IUPAC Name |
tert-butyl 3-cyclopropylmorpholine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(14)13-6-7-15-8-10(13)9-4-5-9/h9-10H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODPCOWZBSAGOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301160301 | |
Record name | 4-Morpholinecarboxylic acid, 3-cyclopropyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301160301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1414958-23-8 | |
Record name | 4-Morpholinecarboxylic acid, 3-cyclopropyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Morpholinecarboxylic acid, 3-cyclopropyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301160301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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